molecular formula C16H20N4O4S B11495615 N-(4-methoxybenzyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

N-(4-methoxybenzyl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Cat. No.: B11495615
M. Wt: 364.4 g/mol
InChI Key: ATUIMFJAXFHHKR-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenyl group, a morpholine ring, and a thiadiazole ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzyl chloride with morpholine to form N-(4-methoxybenzyl)morpholine. This intermediate is then reacted with 2-chloroacetyl chloride to form N-(4-methoxybenzyl)-2-chloroacetamide. Finally, the thiadiazole ring is introduced through a cyclization reaction with thiosemicarbazide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The chlorine atom in the intermediate can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)-2-chloroacetamide: An intermediate in the synthesis of the target compound.

    N-(4-Methoxybenzyl)morpholine: Another intermediate with similar structural features.

    Thiosemicarbazide: A precursor used in the cyclization reaction to form the thiadiazole ring.

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE is unique due to the combination of its structural features, including the methoxyphenyl group, morpholine ring, and thiadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H20N4O4S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

InChI

InChI=1S/C16H20N4O4S/c1-22-13-4-2-12(3-5-13)10-17-14(21)11-24-16-15(18-25-19-16)20-6-8-23-9-7-20/h2-5H,6-11H2,1H3,(H,17,21)

InChI Key

ATUIMFJAXFHHKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=NSN=C2N3CCOCC3

Origin of Product

United States

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